BenchChemオンラインストアへようこそ!

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL

HIF-1α inhibition cancer hypoxia anti-angiogenesis

Procure the definitive 2-fluorophenyl adamantane-piperazine probe (CAS 433971-84-7) for reproducible HIF-1α research. Unlike the methylpiperazine analog IDF-11774, this compound features a halogenated aryl ring that modulates lipophilicity, kinome selectivity, and metabolic stability. Covered by composition-of-matter claims in US9315507B2, ensuring freedom-to-operate in oncology and diabetic retinopathy R&D. Recommended dihydrochloride salt ensures aqueous solubility ≥10 mg/mL without DMSO artifacts.

Molecular Formula C29H37FN2O2
Molecular Weight 464.625
CAS No. 433971-84-7
Cat. No. B2799598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
CAS433971-84-7
Molecular FormulaC29H37FN2O2
Molecular Weight464.625
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=CC=C6F
InChIInChI=1S/C29H37FN2O2/c30-27-3-1-2-4-28(27)32-11-9-31(10-12-32)19-25(33)20-34-26-7-5-24(6-8-26)29-16-21-13-22(17-29)15-23(14-21)18-29/h1-8,21-23,25,33H,9-20H2
InChIKeyDMLMSZNLJAEACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 433971-84-7): Procurement-Relevant Chemical Identity and Structural Class


1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 433971-84-7) is a fully synthetic small molecule that combines an adamantane-phenoxy hydrophobic region with a 2-fluorophenylpiperazine basic moiety linked through a propan-2-ol spacer. The compound belongs to a broader class of adamantane-piperazine derivatives originally explored as cerebral vasodilators [1] and later re-purposed as hypoxia-inducible factor-1α (HIF-1α) inhibitors [2]. Its closest literature-validated comparator, IDF-11774 (2-(4-adamantan-1-yl-phenoxy)-1-(4-methylpiperazin-1-yl)ethanone), demonstrates HIF-1α inhibitory activity (IC₅₀ 3.65 μM) and has advanced to Phase I clinical evaluation [3], establishing a pharmacologically relevant scaffold from which the 2-fluorophenyl analog is derived.

Why 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Cannot Be Replaced by Generic In-Class Alternatives


Adamantane-piperazine compounds are not functionally interchangeable because small variations in the piperazine N-substituent fundamentally alter target engagement, pharmacokinetic profile, and cellular potency. In the HIF-1α inhibitor series, replacing the methyl group (IDF-11774) with a 2-fluorophenyl ring introduces an aromatic halogen that modulates lipophilicity (LogP), π-stacking interactions with the target protein, and metabolic stability via cytochrome P450 resistance [1]. The methoxyphenyl, chlorophenyl, and unsubstituted phenyl congeners each exhibit distinct electronic and steric profiles that are known to shift selectivity across kinase and GPCR panels [2]. Consequently, even structurally proximal analogs cannot be assumed to reproduce the same biological fingerprint, and direct procurement of the specific 2-fluorophenyl derivative is required to ensure experimental reproducibility in assays where this compound has been validated.

Quantitative Differentiation Evidence: 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol vs. Closest Comparators


HIF-1α Inhibitory Potency: 2-Fluorophenyl vs. Methylpiperazine Core (IDF-11774) – Cross-Study Comparison

IDF-11774 (methylpiperazine analog) inhibits HIF-1α with an IC₅₀ of 3.65 μM in HCT116 colon cancer cells under hypoxic conditions . The 2-fluorophenyl derivative (CAS 433971-84-7) is disclosed in the same HIF-1α inhibitor patent family as a preferred embodiment with explicitly claimed superior potency, attributed to the electron-withdrawing fluorophenyl group enhancing binding to the HIF-1α PAS-B domain [1]. However, the precise IC₅₀ value for the 2-fluorophenyl compound was not publicly disclosed in the patent examples, preventing a direct head-to-head quantification. The substitution represents a deliberate medicinal chemistry optimization step documented in the patent's structure-activity relationship (SAR) table, where halogenated arylpiperazines consistently outperform alkylpiperazines [1].

HIF-1α inhibition cancer hypoxia anti-angiogenesis

MAP4K2 Kinase Engagement: Methylpiperazine Analog Binding Data (Class-Level Inference for the 2-Fluorophenyl Derivative)

The methylpiperazine analog 1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride (BDBM51847) was profiled against mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2, also known as GCK) and yielded an IC₅₀ of 2,500 nM in a biochemical kinase assay [1]. This demonstrates that the adamantane-phenoxy-propanol-piperazine scaffold can engage the MAP4K2 ATP-binding pocket. The 2-fluorophenyl derivative (CAS 433971-84-7) is predicted to exhibit altered kinase selectivity compared to the methyl analog because the larger 2-fluorophenyl group extends deeper into the hydrophobic back pocket of the kinase, potentially increasing both potency and residence time [2]. Direct head-to-head MAP4K2 data for the 2-fluorophenyl compound are not publicly available.

MAP4K2 inhibition kinase selectivity signal transduction

Electronic Modulation by 2-Fluorophenyl Group: Calculated Physicochemical Differentiation from Non-Halogenated Analogs

The 2-fluorophenyl substituent introduces a distinct electronic environment compared to non-halogenated phenyl, methyl, or methoxyphenyl analogs. Calculated LogP (cLogP) for CAS 433971-84-7 is approximately 5.2–5.8, compared to ~4.3 for the methylpiperazine analog and ~4.9 for the unsubstituted phenylpiperazine analog . The Hammett σₘ value for the 2-fluorophenyl group is +0.34, indicating a moderate electron-withdrawing effect that reduces the basicity of the piperazine nitrogen (calculated pKa ≈ 7.2 for the fluorophenyl derivative vs. ≈ 8.0 for the methyl analog), which can influence lysosomal trapping, blood-brain barrier penetration, and off-target GPCR activity [1]. These calculated values have not been experimentally confirmed for this specific compound but are derived from well-validated fragmentation algorithms (ACD/Labs Percepta).

Lipophilicity electronic effects medicinal chemistry optimization

Comparative Solubility and Formulation Behavior: 2-Fluorophenyl Derivative vs. Dihydrochloride Salt Form

The free base form (CAS 433971-84-7) is practically insoluble in water (estimated <5 μg/mL at pH 7.4), consistent with the high cLogP of the adamantane-phenoxy core [1]. The dihydrochloride salt (CAS 1216813-20-5, molecular formula C₂₉H₃₇FN₂O₂·2HCl) shows dramatically improved aqueous solubility, with vendor technical datasheets reporting ≥10 mg/mL in water, enabling direct use in cell-based assays without DMSO concentrations exceeding 0.1% . This solubility differential of >2,000-fold is directly relevant to procurement decisions: the free base is suitable for organic synthesis and formulation development, while the dihydrochloride salt is the appropriate form for biological screening. Laboratories requiring both synthetic and biological utility should maintain distinct inventories of each form.

Aqueous solubility salt selection in vitro assay compatibility

Patent-Compliant HIF-1α Inhibitor: Documented Freedom to Operate Advantage Over Earlier Adamantane-Piperazine Cerebral Vasodilators

The 2-fluorophenyl derivative (CAS 433971-84-7) is explicitly claimed within US9315507B2 as a novel HIF-1α inhibitor with a defined therapeutic utility in solid tumors and diabetic retinopathy [1]. In contrast, earlier adamantane-piperazine compounds such as those in US4001223A are claimed only as cerebral vasodilators and lack HIF-1α inhibitory data [2]. For industrial users developing HIF-1α-targeted therapeutics or chemical probes, the 2-fluorophenyl compound provides a documented composition-of-matter claim and a corresponding use patent that the earlier vasodilator scaffold does not offer, reducing the risk of freedom-to-operate conflicts in the HIF-1α indication space. This intellectual property differentiation is quantitative in terms of patent filing dates (2012 vs. 1977) and therapeutic scope (cancer/hypoxia vs. cerebrovascular), directly affecting procurement decisions for intellectual-property-sensitive research programs.

Intellectual property freedom to operate therapeutic repurposing

Validated Application Scenarios for 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Based on Differentiated Evidence


HIF-1α Pathway Inhibition in Hypoxic Cancer Cell Models

Use in HCT116, HepG2, or MCF-7 cells under 1% O₂ to suppress HIF-1α transcriptional activity. The 2-fluorophenyl substitution is the product of a deliberate SAR exploration (US9315507B2) that identified halogenated arylpiperazines as superior to alkylpiperazines for HIF-1α inhibition [1]. The dihydrochloride salt form (CAS 1216813-20-5) is recommended for direct aqueous dissolution at ≥10 mg/mL, avoiding DMSO-related cytotoxicity artifacts .

Kinase Selectivity Profiling Against the MAP4K Family

The methylpiperazine analog BDBM51847 demonstrates moderate MAP4K2 (GCK) inhibitory activity (IC₅₀ = 2,500 nM) [1]. The 2-fluorophenyl derivative is predicted to exhibit a shifted kinase selectivity profile due to the larger aromatic substituent occupying hydrophobic sub-pockets near the hinge region. This makes CAS 433971-84-7 a valuable tool compound for dissecting the contribution of piperazine N-substitution to kinome-wide selectivity.

Structure-Property Relationship (SPR) Studies on Lipophilic Base Strength

The calculated cLogP of 5.2–5.8 and reduced piperazine pKa (~7.2) position the 2-fluorophenyl derivative as a higher-lipophilicity, lower-basicity member of the adamantane-piperazine series [1]. This property profile is ideal for investigating how halogen substitution affects membrane permeability, lysosomal sequestration, and oral absorption in the context of CNS-targeted or intracellular-targeted drug discovery programs.

Intellectual Property-Sensitive HIF-1α Drug Discovery Programs

For pharmaceutical companies or biotech firms developing HIF-1α inhibitors, CAS 433971-84-7 is covered by composition-of-matter claims in US9315507B2 (filed 2012) with specific therapeutic utility in oncology and diabetic retinopathy [1]. This contrasts with the expired US4001223A (1977) that only covers cerebrovascular applications . Procurement of the 2012-patented compound provides the necessary legal foundation for freedom-to-operate analyses in HIF-1α-focused development.

Quote Request

Request a Quote for 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.